molecular formula C9H14N2O4 B598919 6-(Diethoxymethyl)uracil CAS No. 16953-48-3

6-(Diethoxymethyl)uracil

Cat. No. B598919
CAS RN: 16953-48-3
M. Wt: 214.221
InChI Key: LQCCRJJNSIGAOV-UHFFFAOYSA-N
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Description

6-(Diethoxymethyl)uracil is a chemical compound with the molecular formula C9H14N2O4 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of uracil derivatives, including 6-(Diethoxymethyl)uracil, often involves reactions with tert-Butyl dicarbonate (Boc2O) and ethyl iodide (EtI) in pyridine/DMF solvents with DMAP as the catalyst . Another method involves the condensation of ethyl acetoacetate with thiourea .


Molecular Structure Analysis

The molecular structure of 6-(Diethoxymethyl)uracil has been confirmed through NMR spectra . The density functional theory (DFT) modelling of structural, energetic and NMR parameters of uracil and its derivatives has been carried out in vacuum and in water using the polarizable continuum model (PCM) and the solvent model density (SMD) approach .


Chemical Reactions Analysis

The chemical reactions involving 6-(Diethoxymethyl)uracil are diverse. For instance, the oxidation of uracil and its derivatives by ozone in aqueous solutions has been studied . Also, the reactions of uracil (U), thymine (T) and 6-methyluracil (6-MU) with Boc2O and EtI have been performed .


Physical And Chemical Properties Analysis

6-(Diethoxymethyl)uracil has favorable photophysical properties and high emission quantum efficiencies particularly in organic solvents . The intramolecular electrostatic interactions are the main factors governing the stability of the six tautomeric forms of uracil and 5XU .

Scientific Research Applications

  • Antimicrobial Agent and DNA Synthesis Inhibitor : 6-(p-Hydroxyphenylhydrazino)-uracil, structurally related to 6-(Diethoxymethyl)uracil, has been identified as an antimicrobial agent that selectively blocks replicative DNA synthesis in bacteria by inhibiting DNA polymerase III. This property makes it a potential candidate for bacterial infection treatment (Coulter & Cozzarelli, 1975).

  • HIV-1 Inhibition : Several analogues of 6-(Diethoxymethyl)uracil have demonstrated potent and selective inhibition of human immunodeficiency virus type 1 (HIV-1) replication. These derivatives act specifically on HIV-1 reverse transcriptase, offering a different mechanism of action compared to traditional dideoxynucleosides (Baba et al., 1991).

  • Synthesis of Heterocyclic Compounds : 6-Aminouracil, an analogue of 6-(Diethoxymethyl)uracil, is used as a precursor in synthesizing various heterocyclic compounds like pyrrolo-, pyrido-, and pyrimidine-pyrimido scaffolds, indicating its versatility in organic chemistry and pharmaceutical research (Ziarani et al., 2021).

  • Inhibition of Bacterial DNA Replication : 6-(p-Hydroxyphenylazo)-uracil, another related compound, selectively inhibits bacterial DNA replication, showing a differential effect on repair and semi-conservative synthesis in bacteria. This suggests its potential application in studying bacterial DNA replication and possibly in developing antibacterial strategies (Brown, 1971).

Safety And Hazards

While specific safety data for 6-(Diethoxymethyl)uracil was not found, general safety data for uracil suggests that it is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on 6-(Diethoxymethyl)uracil and other uracil derivatives could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the use of uracil and its derivatives in assessing DNA damages in cells with perturbed thymidylate metabolism or within different DNA segments involved in immunoglobulin gene diversification has been suggested .

properties

IUPAC Name

6-(diethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCRJJNSIGAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660413
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Diethoxymethyl)uracil

CAS RN

16953-48-3
Record name 6-(Diethoxymethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16953-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AM Gero, WJ O'Sullivan, DJ Brown - Biochemical medicine, 1985 - Elsevier
Seventy-one pyrimidine analogs have been tested as possible inhibitors of human spleen mitochondrial dihydroorotate dehydrogenase. Of these nine were demonstrated to be effective …
Number of citations: 18 www.sciencedirect.com

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